molecular formula C11H20O3 B14616538 2,5,6-Trimethyloct-3-yne-2,5,6-triol CAS No. 57442-09-8

2,5,6-Trimethyloct-3-yne-2,5,6-triol

Cat. No.: B14616538
CAS No.: 57442-09-8
M. Wt: 200.27 g/mol
InChI Key: RKLJXYPMJOGPGQ-UHFFFAOYSA-N
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Description

2,5,6-Trimethyloct-3-yne-2,5,6-triol is an organic compound characterized by the presence of a triple bond (alkyne) and three hydroxyl groups (triol). This compound is notable for its unique structure, which combines the properties of alkynes and alcohols, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5,6-Trimethyloct-3-yne-2,5,6-triol typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a suitable alkyne precursor followed by hydroxylation. The reaction conditions often require the use of strong bases and specific catalysts to facilitate the formation of the triple bond and the addition of hydroxyl groups.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors where the reaction conditions are carefully controlled to optimize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in the industrial production process.

Chemical Reactions Analysis

Types of Reactions: 2,5,6-Trimethyloct-3-yne-2,5,6-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The triple bond can be reduced to a double or single bond using hydrogenation.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or Lindlar’s catalyst are employed.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for converting hydroxyl groups to halides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alkenes or alkanes.

Scientific Research Applications

2,5,6-Trimethyloct-3-yne-2,5,6-triol has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5,6-Trimethyloct-3-yne-2,5,6-triol exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The presence of the triple bond and hydroxyl groups allows it to participate in various biochemical pathways, potentially affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

    2,5,6-Trimethylnon-3-yne-2,5,6-triol: Similar structure but with an additional carbon atom.

    3-Octyne-2,5,6-triol: Similar structure but with different positioning of the triple bond and hydroxyl groups.

Uniqueness: 2,5,6-Trimethyloct-3-yne-2,5,6-triol is unique due to its specific combination of a triple bond and three hydroxyl groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

CAS No.

57442-09-8

Molecular Formula

C11H20O3

Molecular Weight

200.27 g/mol

IUPAC Name

2,5,6-trimethyloct-3-yne-2,5,6-triol

InChI

InChI=1S/C11H20O3/c1-6-10(4,13)11(5,14)8-7-9(2,3)12/h12-14H,6H2,1-5H3

InChI Key

RKLJXYPMJOGPGQ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C(C)(C#CC(C)(C)O)O)O

Origin of Product

United States

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